molecular formula C13H9BrN4OS B5509196 4-((2-BROMOBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE

4-((2-BROMOBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE

Cat. No.: B5509196
M. Wt: 349.21 g/mol
InChI Key: JLYJUYRSZRYBID-OVCLIPMQSA-N
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Description

4-((2-BROMOBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-BROMOBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves multi-step organic reactions The process begins with the preparation of the key intermediates, such as 2-bromobenzaldehyde and 2-furylamine These intermediates undergo a condensation reaction to form the Schiff base, which is then cyclized with hydrazine derivatives to yield the triazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the process is crucial for commercial applications, and continuous flow reactors may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-((2-BROMOBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

4-((2-BROMOBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((2-BROMOBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-CHLOROBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
  • 4-((2-METHYLBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
  • 4-((2-NITROBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE

Uniqueness

The uniqueness of 4-((2-BROMOBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromobenzylidene group enhances its reactivity and potential for further functionalization, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[(E)-(2-bromophenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4OS/c14-10-5-2-1-4-9(10)8-15-18-12(16-17-13(18)20)11-6-3-7-19-11/h1-8H,(H,17,20)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYJUYRSZRYBID-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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